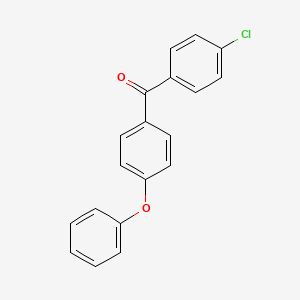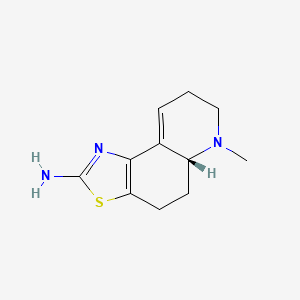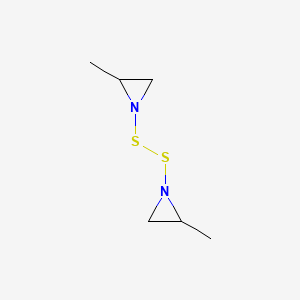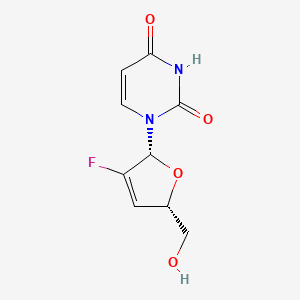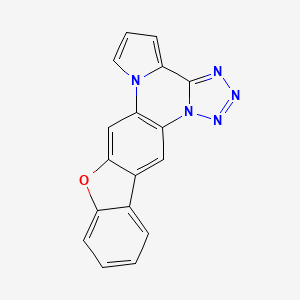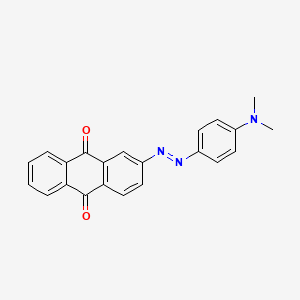
Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of an anthracene moiety linked to a benzenamine group through an azo linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- typically involves the azo coupling reaction between 4-dimethylaminobenzenediazonium chloride and 9,10-dihydro-9,10-dioxoanthracene-2-amine. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt. The diazonium salt then reacts with the anthracene derivative to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale azo coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a dye and in the study of azo compounds.
Biology: Investigated for its potential as a biological stain.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of pigments and dyes for textiles and other materials.
作用機序
The mechanism of action of Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- involves its interaction with molecular targets through the azo linkage. The compound can undergo redox reactions, influencing various biochemical pathways. The anthracene moiety may also interact with DNA, proteins, and other biomolecules, leading to potential biological effects.
類似化合物との比較
Similar Compounds
- Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl-
- Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-diethyl-
- Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dipropyl-
Uniqueness
The uniqueness of Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- lies in its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the dimethylamino group enhances its solubility and reactivity compared to its diethyl and dipropyl counterparts.
特性
CAS番号 |
63040-62-0 |
|---|---|
分子式 |
C22H17N3O2 |
分子量 |
355.4 g/mol |
IUPAC名 |
2-[[4-(dimethylamino)phenyl]diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C22H17N3O2/c1-25(2)16-10-7-14(8-11-16)23-24-15-9-12-19-20(13-15)22(27)18-6-4-3-5-17(18)21(19)26/h3-13H,1-2H3 |
InChIキー |
HZFZIJDCKZOTBF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


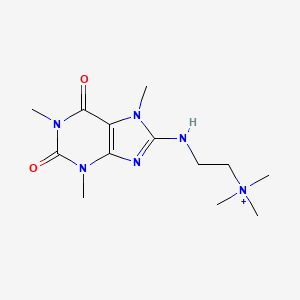
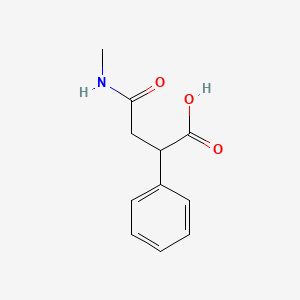
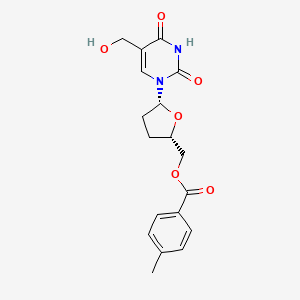

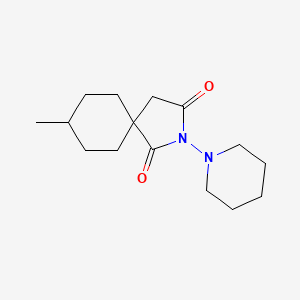
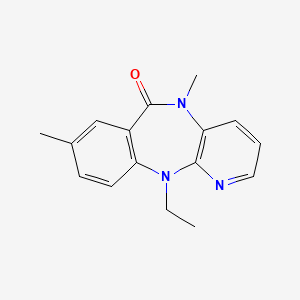
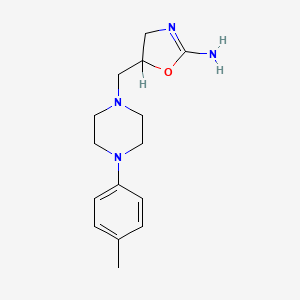
![7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12805558.png)
